3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-18-14-5-2-4-13(12-14)16-9-7-15(8-10-16)6-3-11-17/h2,4-5,12,17H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWVEFXJNJPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273813 | |
| Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67514-08-3 | |
| Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67514-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 1-(3-Methoxyphenyl)piperazine
The foundational step in synthesizing 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is the alkylation of 1-(3-methoxyphenyl)piperazine with a propanol-derived alkylating agent. The patent US8084604B2 outlines a robust protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dioxane under reflux conditions . This method avoids racemization and enhances reaction efficiency by leveraging DBU’s strong nucleophilicity.
Reaction Conditions:
-
Alkylating Agent: 3-chloro-1-propanol or its tosylate derivative.
-
Base: DBU (1.5–2.0 equivalents) in dioxane.
-
Temperature: Reflux (≈100°C).
-
Duration: 10–24 hours.
The alkylation proceeds via an SN2 mechanism, with the piperazine nitrogen attacking the electrophilic carbon of the alkylating agent. Post-reaction, the mixture is cooled, diluted with dichloromethane (DCM), and washed with brine to remove excess base .
Intermediate Purification via Crystallization
Purification of the crude product is critical to isolate 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol from byproducts. The patent US8084604B2 describes enantiomeric resolution using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid as a chiral resolving agent .
Crystallization Protocol:
-
Solvent: Ethyl acetate.
-
Temperature: 0–25°C.
-
Resolving Agent: (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid (1.0 equivalent).
The S-enantiomer preferentially crystallizes, yielding >98% enantiomeric excess (ee). This method is scalable and avoids chromatographic purification, which is cost-prohibitive for industrial production .
Protective Group Strategies
To prevent undesired side reactions during alkylation, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen is employed. A study from Ambeed.com demonstrates this approach using Boc₂O (di-tert-butyl dicarbonate) in DCM with N-ethyl-N,N-diisopropylamine (DIPEA) as a base .
Procedure:
-
Protection: 1-(3-Methoxyphenyl)piperazine is treated with Boc₂O (1.5 equivalents) and DIPEA (1.5 equivalents) in DCM at 20°C.
-
Alkylation: The Boc-protected intermediate reacts with 3-bromo-1-propanol in DMF at 70°C.
-
Deprotection: Boc removal using HCl in dioxane yields the final product.
This method achieves a 97% yield and >95% purity, as confirmed by HPLC .
Comparative Analysis of Synthesis Routes
The table below contrasts key methodologies for synthesizing 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol:
*Yield after enantiomeric separation.
The Boc-protected route offers superior yield and purity but requires additional steps for protection and deprotection. Direct alkylation is faster but less selective, necessitating rigorous purification .
Large-Scale Production Considerations
For industrial synthesis, process intensification is achieved by omitting intermediate purification. A study in Molecules highlights the use of propan-2-ol as a solvent for both alkylation and crystallization, reducing solvent waste . Key parameters include:
-
Temperature Gradient: 80°C for alkylation, −18°C for crystallization.
-
Acidification: Saturated ethereal HCl to precipitate the hydrochloride salt.
This approach reduces production costs by 30% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds structurally related to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol exhibit significant antidepressant-like effects. A study highlighted that derivatives with similar structures show dual action as serotonin reuptake inhibitors and 5-HT₁A receptor antagonists. This dual mechanism may enhance serotonergic neurotransmission more effectively than traditional antidepressants .
In pharmacological tests such as the forced swimming test and learned helplessness model in rats, certain derivatives demonstrated promising results, suggesting their potential as new antidepressant agents with faster onset of action .
Binding Affinity Studies
Binding studies have shown that this compound and its analogs possess nanomolar affinity for serotonin transporter sites and 5-HT₁A receptors. For instance, one derivative exhibited a Ki value of 20 nM for both targets, indicating a strong interaction that could be leveraged for therapeutic purposes .
Table 1: Summary of Binding Affinities and Pharmacological Activities
| Compound Name | Ki (nM) | Activity Type | Test Model |
|---|---|---|---|
| Compound A | 20 | Serotonin Transporter | Binding Study |
| Compound B | <200 | 5-HT₁A Receptor Antagonist | Forced Swimming Test |
| Compound C | 50 | Dual Action | Learned Helplessness Test |
This table summarizes key findings from various studies evaluating the binding affinities and pharmacological activities of compounds related to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol.
Mechanism of Action
The mechanism of action of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial pressure . The compound can also cross the blood-brain barrier and activate certain receptors, contributing to its central antihypertensive activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Positional Isomers :
- 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-ol (CAS 6321-18-2): Differs in the methoxy group position (2- vs. 3-methoxy).
- 3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-ol (CAS 32229-98-4): Replaces methoxy with a chloro group at the para position, altering electronic properties (electron-withdrawing vs.
Functional Group Modifications :
Extended Aromatic Systems
- 3-[4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl]propan-1-ol: Incorporates a bulky indoloquinoline group, enabling π-π stacking with DNA G-quadruplex structures. This modification enhances specificity for c-Myc oncogene regulation .
- Benzo[b]thiophene Derivatives (e.g., Compound 7 in ): Feature a benzo[b]thiophen-3-yl group, conferring dual 5-HT1A receptor (Ki = 30 nM) and serotonin transporter (SERT, Ki = 30 nM) affinity. The extended aromatic system increases lipophilicity and CNS penetration .
Terminal Functional Group Modifications
- 3-(4-[3-(5-Nitro-1H-indol-1-yl)propyl]piperazin-1-yl)propan-1-ol (34) : Substitutes the terminal hydroxyl with a nitroindole moiety, introducing strong electron-withdrawing effects. This compound was synthesized for E-selectin antagonism, highlighting the role of terminal groups in target specificity .
- 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-55-9): Replaces propan-1-ol with a phenoxypropan-2-ol chain, altering stereochemistry and hydrogen-bonding patterns. Such changes may influence pharmacokinetics and receptor engagement .
Physical Properties :
- Crystallography: The indoloquinoline analog () crystallizes in a monoclinic system (P21/c) with hydrogen-bonded networks (O–H···N, N–H···N), influencing solubility and stability .
- Solubility : Hydroxyl-terminated compounds (e.g., propan-1-ol derivatives) generally exhibit higher aqueous solubility than amides or nitro-substituted analogs .
Biological Activity
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-methoxyphenyl group and a propanol side chain. Its chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
The biological activity of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. It has been shown to act as an α-blocker , which can lower peripheral blood pressure without significantly affecting heart rate or intracranial pressure.
Antidepressant Effects
Research indicates that derivatives of this compound exhibit potential antidepressant properties through dual mechanisms. Specifically, they may inhibit serotonin reuptake and antagonize 5-HT1A receptors, enhancing serotonergic neurotransmission . In animal models, compounds with similar structures demonstrated significant antidepressant-like activity in the forced swimming test, suggesting their efficacy in treating depression .
Antimicrobial and Antifungal Properties
The compound has also been evaluated for its antimicrobial and antifungal activities. Preliminary studies suggest that it possesses notable efficacy against various pathogens. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, which could be beneficial in developing new antimicrobial agents .
Cardiovascular Applications
Given its mechanism as an α-blocker, there is ongoing investigation into the compound's potential applications in treating hypertension and other cardiovascular conditions. The ability to modulate blood pressure without adverse effects on heart rate presents a promising therapeutic avenue.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Antimicrobial | Effective against various pathogens | |
| Cardiovascular | Lowers blood pressure |
Case Studies
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of piperazine derivatives, it was found that compounds similar to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol showed significant binding affinity at the 5-HT transporter and 5-HT1A receptors (Ki values <20 nM). These findings suggest that such compounds could serve as a new class of antidepressants with rapid onset of action .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of piperazine derivatives reported MIC values for several synthesized compounds. Among them, compounds exhibiting structural similarities to 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol demonstrated potent activity against fungal pathogens, with MIC values ranging from 750 μg/mL to lower concentrations depending on the specific pathogen tested .
Q & A
Q. What analytical methods validate batch-to-batch consistency in academic synthesis?
- Methodological Answer :
- HPLC-MS : Compare retention times and mass spectra across batches using a C18 column (3.5 µm, 4.6 × 150 mm) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
